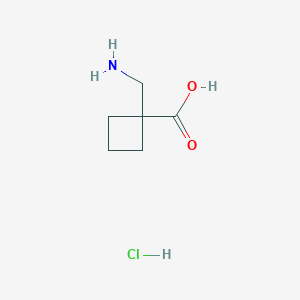
1-(氨基甲基)环丁烷-1-甲酸盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is a L-alpha-amino acid . It is used as a primary and secondary intermediate for pharmaceutical and organic synthesis . The compound has a CAS Number of 1360547-44-9 and a linear formula of C6H12CLNO2 .
Molecular Structure Analysis
The molecular formula of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is C6H12ClNO2 . The InChI code is 1S/C6H11NO2.ClH/c7-4-6(5(8)9)2-1-3-6;/h1-4,7H2,(H,8,9);1H . The compound has a molecular weight of 165.62 g/mol .Physical and Chemical Properties Analysis
1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is slightly soluble in water . It has a molecular weight of 165.62 g/mol . The compound has a topological polar surface area of 63.3 Ų and a complexity of 129 .科学研究应用
合成和立体化学
1-(氨基甲基)环丁烷-1-甲酸盐酸盐,也称为 2-(氨基甲基)环丁烷-1-甲酸,一直是研究的主题,主要在有机化学领域,特别是在立体异构体和氨基酸的合成中。研究人员已经开发出合成其立体异构体的方法,如 (+)-(1R,2S) 和 (−)-(1S,2R) 立体异构体,使用光化学 [2+2] 环加成反应等策略 (André、Vidal、Ollivier、Robin 和 Aitken,2011)。这一合成过程非常重要,因为这些立体异构体在包括药物化学和材料科学在内的各个领域具有潜在应用。
肽合成和结构研究
该化合物还被用于合成高度刚性的 β-肽和 β-二肽,展示了其在肽化学中的多功能性。已经探索了这些肽的立体选择性合成和结构研究,包括 (+)- 和 (-)-2-氨基环丁烷-1-甲酸的衍生物。这些研究揭示了环丁烷环在单体和二聚体中作为结构促进单元的潜力,为肽设计和结构生物学领域做出了重大贡献 (Izquierdo、Rúa、Sbai、Parella、Alvarez-Larena、Branchadell 和 Ortuño,2005)。
在肿瘤成像中的应用
此外,已经对标记氨基酸(如顺式、反式-1-氨基-3-[2-碘乙烯基]-环丁烷-1-甲酸)的合成和评估进行了研究,以用于 SPECT 脑肿瘤成像。这些化合物在脑肿瘤模型中显示出有希望的结果,表明它们在医学成像和癌症研究中的潜在应用 (Yu、Williams、Malveaux、Camp、Olson 和 Goodman,2008)。
安全和危害
作用机制
Target of Action
1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is primarily used in the synthesis of polypeptides . It is used to activate amino acids, allowing them to form peptide bonds . This makes it a crucial component in the construction of biologically active molecules .
Mode of Action
The compound interacts with its targets, the amino acids, by activating them . This activation allows the amino acids to form peptide bonds, which are essential in the creation of polypeptides . The resulting changes include the formation of complex organic molecules, including peptide chains and drug molecules containing amino acid residues .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of polypeptides . By activating amino acids and enabling them to form peptide bonds, the compound plays a crucial role in the construction of peptide chains . The downstream effects include the creation of complex organic molecules, particularly those containing amino acid residues .
Pharmacokinetics
It’s worth noting that the compound is used as a primary and secondary intermediate for pharmaceutical and organic synthesis , suggesting that its ADME (Absorption, Distribution, Metabolism, and Excretion) properties may vary depending on the specific context of its use.
Result of Action
The primary result of the action of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is the synthesis of polypeptides . It enables the formation of peptide bonds, leading to the creation of complex organic molecules, including peptide chains and drug molecules containing amino acid residues . These molecules play a crucial role in various biological processes.
生化分析
Biochemical Properties
1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of polypeptides and drug intermediates. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. This compound acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor glycine site, affecting signal transmission in the central nervous system . The interaction with the NMDA receptor highlights its importance in modulating neurotransmission and synaptic plasticity.
Cellular Effects
The effects of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By acting as an analog of glycine at the NMDA receptor site, it affects the signal transmission in the central nervous system, which can lead to changes in neuronal activity and plasticity . This compound’s impact on gene expression and cellular metabolism further underscores its significance in biochemical research.
Molecular Mechanism
At the molecular level, 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride exerts its effects through binding interactions with biomolecules. It acts as an agonist at the NMDA receptor glycine site, influencing the receptor’s activity and modulating neurotransmission . This compound’s ability to interact with the NMDA receptor and affect signal transmission is a key aspect of its mechanism of action. Additionally, it may influence enzyme activity, either by inhibition or activation, leading to changes in cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride can change over time. The compound is known for its good chemical stability, which ensures consistent results in experiments . Its long-term effects on cellular function, stability, and degradation need to be carefully monitored in both in vitro and in vivo studies. Understanding these temporal effects is crucial for optimizing its use in biochemical research.
Dosage Effects in Animal Models
The effects of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on neurotransmission and synaptic plasticity. At higher doses, there could be potential toxic or adverse effects, which need to be carefully evaluated . Understanding the dosage thresholds and their impact on animal models is essential for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. It plays a role in the synthesis of polypeptides and drug intermediates, contributing to the construction of biologically active molecules . The compound’s involvement in metabolic pathways can affect metabolic flux and metabolite levels, highlighting its importance in biochemical research and medicinal chemistry.
Transport and Distribution
Within cells and tissues, 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing its use in biochemical experiments and therapeutic applications.
Subcellular Localization
The subcellular localization of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride affects its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its biochemical interactions and effects . Understanding its subcellular localization is essential for elucidating its role in cellular processes and optimizing its use in research.
属性
IUPAC Name |
1-(aminomethyl)cyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-4-6(5(8)9)2-1-3-6;/h1-4,7H2,(H,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRNWHSNQWOUNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(5-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid](/img/structure/B1375233.png)
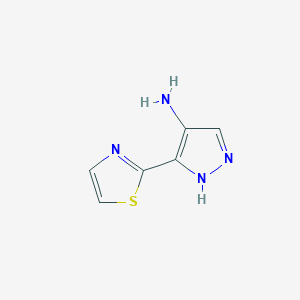
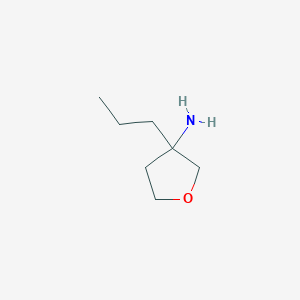
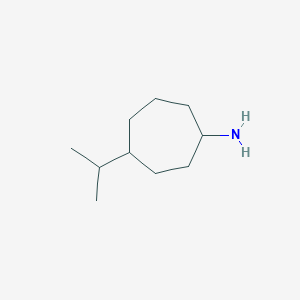
![tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate](/img/structure/B1375239.png)
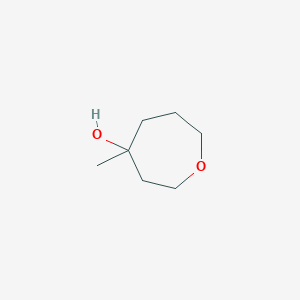
![1,8-Dioxa-4-azaspiro[5.5]undecane](/img/structure/B1375242.png)
![2,8,8-Trimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1375243.png)
![1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol](/img/structure/B1375245.png)
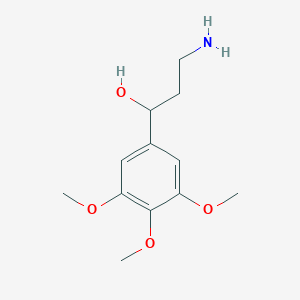
![3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1375247.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1375248.png)


